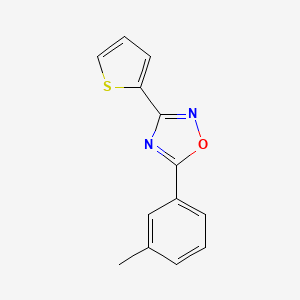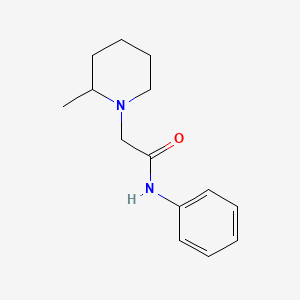
5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a thiophene ring, an oxadiazole ring, and a methyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is used as a building block in organic synthesis
Biology: This compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The presence of the oxadiazole ring is known to enhance the pharmacokinetic properties of drug candidates.
Industry: In the materials science industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices due to its conjugated system and electron-rich nature.
Wirkmechanismus
The mechanism of action of 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-3-thiophen-2-yl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and bioactivity.
5-(3-Chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and interactions.
5-(3-Methylphenyl)-3-furanyl-1,2,4-oxadiazole: Features a furan ring instead of a thiophene ring, which may influence its chemical and physical properties.
Uniqueness: The presence of the methyl group on the phenyl ring and the thiophene ring in 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole provides unique electronic and steric properties. These features can enhance its reactivity, stability, and potential bioactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-2-5-10(8-9)13-14-12(15-16-13)11-6-3-7-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCBWXMRPWOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5285764.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(2-thienyl)-2-propen-1-one](/img/structure/B5285768.png)
![2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B5285776.png)
![2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B5285784.png)
![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5285792.png)
![4-methyl-3-cyclohexene-1-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5285797.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5285805.png)
![2-cyano-N-cyclopropyl-3-[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5285812.png)
![(5E)-3-benzyl-5-[[2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5285820.png)
![[1-(benzenesulfonyl)cyclopropyl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5285824.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5285830.png)
![3-(7-hydroxy-3,7-dimethyloctyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5285835.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5285849.png)
